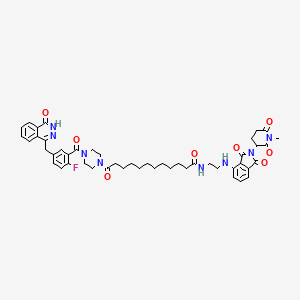
mHTT-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mHTT-IN-1 is a potent inhibitor of the mutant huntingtin protein (mHTT), which is a major cause of Huntington’s disease, an inherited autosomal dominant neurodegenerative disorder. The compound is designed to reduce the levels of mHTT, thereby mitigating the toxic effects associated with its accumulation in neuronal cells .
準備方法
The preparation of mHTT-IN-1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound in bulk quantities .
化学反応の分析
mHTT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
mHTT-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of protein aggregation and degradation. In biology, this compound is employed to investigate the cellular pathways involved in the clearance of mutant proteins. In medicine, the compound is being explored as a potential therapeutic agent for Huntington’s disease, with ongoing research focusing on its efficacy and safety in clinical trials. Additionally, this compound has industrial applications in the development of diagnostic assays and drug screening platforms .
作用機序
The mechanism of action of mHTT-IN-1 involves the selective inhibition of the mutant huntingtin protein. The compound binds to mHTT and promotes its degradation through the autophagy-lysosomal pathway. This process reduces the accumulation of toxic mHTT aggregates in neuronal cells, thereby alleviating the symptoms of Huntington’s disease. The molecular targets of this compound include the mHTT protein itself and various components of the autophagy machinery .
類似化合物との比較
mHTT-IN-1 is unique in its ability to selectively target and degrade the mutant huntingtin protein without affecting the wild-type huntingtin protein. This selectivity is crucial for minimizing potential side effects and preserving the normal functions of the wild-type protein. Similar compounds include antisense oligonucleotides and small molecules that target mHTT for degradation via the ubiquitin-proteasome system or the autophagy-lysosomal pathway. Examples of such compounds are WVE-003 and HTT-1533, which also exhibit allele-selective activity in reducing mHTT levels .
特性
分子式 |
C18H19N7OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-2-piperazin-1-yl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19N7OS/c1-11-7-14(22-25-9-12(2)20-17(11)25)13-8-15(26)24-10-16(27-18(24)21-13)23-5-3-19-4-6-23/h7-10,19H,3-6H2,1-2H3 |
InChIキー |
DSZATGYIYALKRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(SC4=N3)N5CCNCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



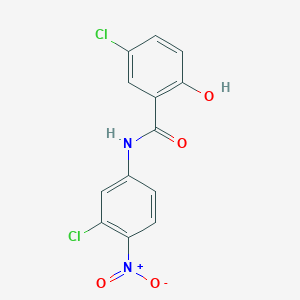
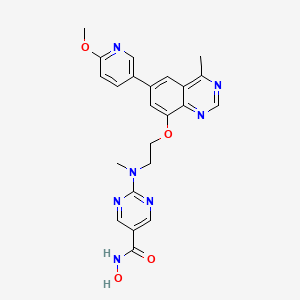
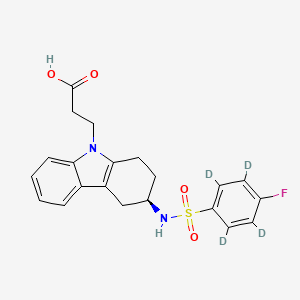

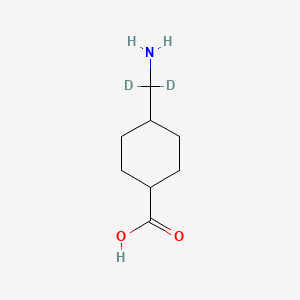

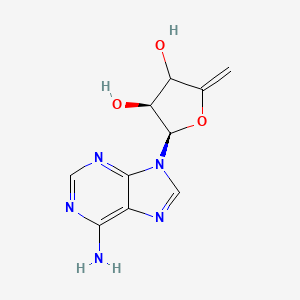




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
